molecular formula C10H11BrO4 B2857531 3-Bromo-4-ethoxy-5-methoxybenzoic acid CAS No. 671790-48-0

3-Bromo-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2857531
CAS No.: 671790-48-0
M. Wt: 275.098
InChI Key: VDKJPBQKOGGPIJ-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research fields:

Safety and Hazards

The safety information available indicates that this compound may be a hazard. The signal word associated with this compound is "Warning" . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzoic acid is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKJPBQKOGGPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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